3,6-dihydro-2H-pyran-2-carboxylic acid
Description
Significance of Dihydropyran Scaffolds in Organic Synthesis
Dihydropyran scaffolds are fundamental components in a vast number of natural products and pharmacologically active compounds. uni.lufrontiersin.org Their prevalence in biologically active molecules has made them a prime target for synthetic efforts. researchgate.net The dihydropyran ring system is a key structural feature in compounds with diverse medicinal applications, including antiviral and anticancer agents. frontiersin.org For instance, the antiviral drug Zanamivir contains a dihydropyran ring, highlighting the importance of this scaffold in drug design. frontiersin.org
The utility of dihydropyrans extends to their role as intermediates in the synthesis of other important structural motifs, such as tetrahydropyrans, which are also widespread in nature. uni.lu The development of stereoselective methods for the synthesis of substituted dihydropyrans is a significant area of research, as the stereochemistry of these molecules is often crucial to their biological activity.
Overview of Dihydropyran Carboxylic Acid Derivatives
Dihydropyran carboxylic acids and their derivatives, such as esters and lactones (dihydropyranones), are valuable synthetic intermediates. mdpi.com The carboxylic acid functionality provides a handle for a variety of chemical transformations, including amidation and esterification, allowing for the facile introduction of diverse functional groups.
The synthesis of dihydropyranone derivatives has been a particular focus of research, with numerous methods developed for their construction. mdpi.com These compounds can serve as precursors to a range of other cyclic and acyclic molecules. For example, enantioselective synthesis of dihydropyranones can be achieved through organocatalytic methods, providing access to chiral building blocks for the synthesis of complex natural products. mdpi.com
Historical Perspectives on the Study of Dihydropyran Systems
The study of six-membered rings, including dihydropyrans, has a rich history rooted in the development of fundamental organic reactions. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, stands as a cornerstone of cyclic compound synthesis. wikipedia.org This powerful [4+2] cycloaddition reaction allows for the formation of a cyclohexene (B86901) ring from a conjugated diene and a dienophile. A variation of this, the hetero-Diels-Alder reaction, where one or more carbon atoms are replaced by a heteroatom like oxygen, provides a direct route to dihydropyran rings. wikipedia.org
The evolution of the understanding of the Diels-Alder reaction mechanism, from early proposals of a two-stage process to the currently accepted concerted pericyclic mechanism, has been a significant thread in the history of organic chemistry. sci-hub.se This deeper mechanistic understanding has enabled chemists to predict and control the stereochemical outcome of these reactions with remarkable precision, a crucial aspect in the synthesis of complex molecules containing dihydropyran moieties. Over the years, numerous synthetic methods for dihydropyrans have been developed, including Prins cyclizations and ring-closing metathesis, further expanding the synthetic chemist's toolkit for accessing this important class of compounds. organic-chemistry.org
Detailed Research Findings
While specific research articles focusing exclusively on the synthesis and application of 3,6-dihydro-2H-pyran-2-carboxylic acid are limited, its basic properties are documented. The compound is commercially available, indicating its utility as a building block in organic synthesis.
Below are the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₈O₃ |
| InChIKey | OWRKSSDYRPRYGL-UHFFFAOYSA-N |
| Monoisotopic Mass | 128.04735 Da |
Data sourced from PubChem. uni.lu
Spectroscopic analysis of carboxylic acids, in general, provides characteristic signals. In ¹H NMR spectroscopy, the carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm). oregonstate.edu The protons on the dihydropyran ring would exhibit complex splitting patterns in the olefinic (around 5.5-6.0 ppm) and aliphatic regions. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. oregonstate.edu Infrared spectroscopy would show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. libretexts.org Mass spectrometry of carboxylic acids often shows a characteristic loss of the hydroxyl group and subsequent loss of carbon monoxide. oregonstate.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKSSDYRPRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-54-6 | |
| Record name | 3,6-dihydro-2H-pyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,6 Dihydro 2h Pyran 2 Carboxylic Acid and Its Analogs
Cycloaddition Reactions in Dihydropyran Formation
Cycloaddition reactions, particularly the Diels-Alder reaction and its variants, represent a powerful and atom-economical approach to the synthesis of cyclic systems like dihydropyrans. These reactions allow for the rapid construction of the heterocyclic ring with a high degree of stereocontrol.
Hetero-Diels-Alder Reaction Applications
The hetero-Diels-Alder (HDA) reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is a cornerstone in the synthesis of dihydropyrans. In the context of 3,6-dihydro-2H-pyran-2-carboxylic acid and its analogs, this typically involves the reaction of an activated diene with a carbonyl compound (a heterodienophile).
Chiral Lewis acids are often employed to catalyze these reactions, inducing high levels of enantioselectivity. For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have proven effective in catalyzing the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins. libretexts.org This methodology provides access to a range of dihydropyran derivatives with high diastereo- and enantioselectivity. The reactions can be performed with low catalyst loadings and are scalable. libretexts.org
Dirhodium(II) carboxamidates have also emerged as highly efficient catalysts for HDA reactions between aldehydes and activated dienes like Danishefsky's diene. nih.gov These catalysts can achieve high turnover numbers and enantioselectivities up to 97%. nih.gov Kinetic studies have revealed a significant electronic influence on the reaction rate, with electron-withdrawing groups on the aldehyde accelerating the reaction. nih.gov
The scope of the HDA reaction is broad, accommodating various substituents on both the diene and the dienophile. For example, cycloadditions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone yield diastereoisomeric dihydropyran derivatives. rsc.org Theoretical calculations, such as semiempirical AM1 and PM3, have been used to understand the frontier orbital energies and predict the stereochemical outcomes of these reactions. rsc.org
| Catalyst/Promoter | Diene/Dienophile Pair | Product Type | Key Findings | Reference |
| Bis(oxazoline) Copper(II) complexes | α,β-Unsaturated carbonyl compounds & Enol ethers | Chiral dihydropyrans | High diastereo- and enantioselectivity, low catalyst loading. | libretexts.org |
| Dirhodium(II) carboxamidates | Aldehydes & Danishefsky's diene | Chiral dihydropyrans | High enantioselectivity (up to 97%), high turnover numbers. | nih.gov |
| Tin(IV) chloride | 2-Acetoxy-3,4-di-O-acetyl-D-xylal | Optically active 2-alkoxy-2H-pyran-3(6H)-ones | One-step synthesis with good diastereofacial selectivity in subsequent Diels-Alder reactions. | nih.gov |
| Montmorillonite clay | Aromatic aldehydes & 2,3-dimethyl-1,3-butadiene | Dihydropyrans | Environmentally benign heterogeneous catalysis. |
Intramolecular Cycloaddition Strategies
Intramolecular cycloadditions offer a powerful strategy for the synthesis of complex fused and bridged cyclic systems. In the context of dihydropyran synthesis, an intramolecular [4+2] cycloaddition can efficiently construct the pyran ring. This approach involves a molecule containing both a diene and a dienophile moiety, which upon reaction, form the cyclic structure.
For instance, solanapyrone synthase, a natural enzyme, catalyzes an intramolecular [4+2] cycloaddition to form the decalin core of solanapyrones, which feature a substituted pyran ring. nih.gov This highlights the potential of biomimetic approaches in complex molecule synthesis. In the laboratory, thermally induced intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles, demonstrating the versatility of this strategy. mdpi.com
A notable example is the DABCO-catalyzed formal [4+2] cycloaddition of ethyl allenoate with arylidenoxindoles, which provides access to dihydropyran-fused indoles. acs.org In this reaction, the allenoate acts as a "1,2-dipole" surrogate. DFT mechanistic studies have indicated a stepwise process where the catalyst's primary role is to raise the HOMO of the allenoate, facilitating the cycloaddition. acs.org This method is significant as it represents a novel organocatalytic cycloaddition mode. acs.org
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has become a prominent tool in synthetic organic chemistry for the formation of cyclic olefins, including dihydropyrans. rsc.org This method typically involves the use of ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to cyclize a diene precursor.
The synthesis of dihydropyrans via RCM often starts from α-hydroxy carboxylic acid esters, which are elaborated into trienes. nih.govacs.org The diastereochemical outcome of the RCM reaction can be influenced by the steric bulk of substituents on the oxygen atom of the divinyl carbinol moiety. nih.govacs.org For example, protecting groups like TBDMS or benzyl (B1604629) ether can direct the formation of different diastereomers. nih.govacs.org
The choice of catalyst is crucial and can affect the reaction's efficiency and selectivity. beilstein-journals.org For instance, in the ring-closing enyne metathesis (RCEYM) of oxaenediynes, the Grubbs' first-generation precatalyst in the presence of ethene often provides superior results compared to the more stable second-generation catalysts. beilstein-journals.org This is attributed to the suppression of side reactions of the product with ethene. beilstein-journals.org The resulting dihydropyrans, containing both an alkyne and a conjugated diene system, can be further functionalized, for instance, through a subsequent Diels-Alder reaction. beilstein-journals.org
| Catalyst | Substrate Type | Product | Key Findings | Reference |
| Grubbs' Catalyst | Divinyl carbinols derived from α-hydroxy esters | Dihydropyrans | Diastereoselectivity influenced by steric demand of oxo substituent. | nih.govacs.org |
| Grubbs' 1st Gen Precatalyst (with ethene) | Prochiral 4-(allyloxy)hepta-1,6-diynes | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Superior yields compared to 2nd gen catalysts under these conditions. | beilstein-journals.org |
| Ruthenium Carbene Complexes | Allyl ethers | Cyclic enol ethers | Olefin metathesis/double bond migration sequence. | organic-chemistry.org |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide a classical yet effective route to dihydropyran rings. A common strategy involves the intramolecular cyclization of a precursor bearing a nucleophile and a suitable leaving group.
One such pathway is the ring-opening of epoxides. libretexts.orgcanterbury.ac.nz The intramolecular nucleophilic attack of a hydroxyl group on an epoxide ring can lead to the formation of a tetrahydropyran (B127337) ring. The regioselectivity of the ring opening (attack at the more or less substituted carbon of the epoxide) is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.orgsemanticscholar.org Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon in an SN2 fashion. masterorganicchemistry.comyoutube.com In contrast, under acidic conditions, the attack often occurs at the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org
The synthesis of dihydropyran derivatives can also be achieved through the nucleophilic attack of an alcohol on a suitable electrophile. While direct synthesis of this compound via this method is less commonly reported, the principles can be applied to the synthesis of its analogs. For example, pyran-2-one derivatives can undergo ring-opening upon reaction with various nucleophiles, followed by rearrangement to form different heterocyclic systems. researchgate.net
Radical Cyclization Techniques for Dihydropyran Synthesis
Radical cyclization offers a powerful method for the construction of cyclic molecules, including dihydropyrans, often under mild conditions. mdpi.com These reactions typically involve three steps: selective radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. mdpi.com
An enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through the radical cyclization of β-iodo ethers. canterbury.ac.nz These precursors are formed by the alkoxyiodination of cinnamic acid esters with propargyl alcohol. The subsequent radical cyclization, initiated by azobisisobutyronitrile (AIBN) in the presence of a chiral auxiliary, affords the dihydropyran products with high enantioselectivity. canterbury.ac.nz
The 5-exo-trig cyclization is a common pathway in these reactions, leading to the formation of five-membered rings. However, by careful substrate design, 6-endo-trig cyclizations can be favored to produce six-membered rings like dihydropyrans. The geometric constraints of the intermediate radical can play a crucial role in determining the cyclization pathway. wikipedia.org
Organocatalytic Transformations for Dihydropyranone Scaffolds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including dihydropyranone scaffolds, which are close relatives of dihydropyran-2-carboxylic acids. N-Heterocyclic carbenes (NHCs) are particularly versatile catalysts in this area. nih.gov
One common approach involves the [3+3] cyclization of an enal and a 1,3-dicarbonyl compound. nih.gov This can be mediated by an electron transfer mediator system, allowing the formation of an unsaturated acylazolium intermediate from a homoenolate. nih.gov Another strategy utilizes the [4+2] annulation of α-bromoenals with dioxopyrrolidines, catalyzed by an NHC, to produce α-alkylidene-δ-lactones. nih.gov
Intramolecular cycloadditions can also be facilitated by organocatalysts. For instance, the intramolecular cyclization of enone and carboxylic acid groups in suitable precursors has been used to synthesize chiral dihydropyranones with excellent diastereomeric ratios and enantiomeric excesses. mdpi.comnih.gov Furthermore, the enantioselective α-halogenation of aldehydes and ketones using chiral amine organocatalysts can provide valuable precursors for the synthesis of more complex dihydropyranone derivatives. researchgate.netrsc.orgnih.govnih.gov
| Catalyst Type | Reactants | Reaction Type | Product | Key Findings |
| N-Heterocyclic Carbene (NHC) | Enal & 1,3-Dicarbonyl Compound | [3+3] Cyclization | Trisubstituted Dihydropyranones | Mediated by an electron transfer system. |
| N-Heterocyclic Carbene (NHC) | α-Bromoenal & Dioxopyrrolidine | [4+2] Annulation | α-Alkylidene-δ-lactones | Optimized conditions with specific catalyst, base, and solvent. |
| Chiral Amine | Aldehydes/Ketones & Halogen Source | α-Halogenation | α-Halo Aldehydes/Ketones | Provides chiral building blocks for further synthesis. researchgate.netrsc.orgnih.govnih.gov |
| Chiral Cinchona Alkaloid | Enone & Carboxylic Acid Precursor | Intramolecular Cycloaddition | Chiral Dihydropyranones | High diastereomeric ratio and enantiomeric excess. mdpi.comnih.gov |
Disproportionation and Oxidation-Reduction Strategies
Disproportionation and redox reactions offer direct pathways to this compound from its corresponding aldehyde or alcohol precursors. These methods are fundamental in organic synthesis and can be adapted for the specific synthesis of pyran derivatives.
The Cannizzaro reaction is a classic method for the base-induced disproportionation of an aldehyde that lacks α-hydrogens. adichemistry.comwikipedia.org In this reaction, two molecules of the aldehyde react in the presence of a strong base; one molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol. wikipedia.org For the synthesis of this compound, the required precursor is 3,6-dihydro-2H-pyran-2-carboxaldehyde.
The reaction mechanism initiates with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde. adichemistry.com This is followed by a hydride transfer from the resulting tetrahedral intermediate to a second aldehyde molecule, which is the rate-determining step. adichemistry.com The products are the corresponding primary alcohol (3,6-dihydro-2H-pyran-2-methanol) and the carboxylate salt of this compound. wikipedia.org The final carboxylic acid is obtained after an acidic workup. A significant limitation of the classical Cannizzaro reaction is that the maximum theoretical yield for the desired acid is 50%, as half of the aldehyde is converted to the alcohol byproduct. adichemistry.comwikipedia.org
Table 1: Cannizzaro Reaction for this compound Salt
| Reactant | Reagent | Products | Description |
| 3,6-Dihydro-2H-pyran-2-carboxaldehyde | Strong Base (e.g., KOH, NaOH) | 3,6-Dihydro-2H-pyran-2-methanol and Sodium/Potassium 3,6-dihydro-2H-pyran-2-carboxylate | Base-induced disproportionation where one aldehyde molecule is reduced to an alcohol and another is oxidized to a carboxylate salt. adichemistry.comwikipedia.org |
More direct and higher-yielding pathways to this compound involve the oxidation of the corresponding primary alcohol or aldehyde. A variety of oxidizing agents can accomplish this transformation, ranging from classical stoichiometric reagents to modern catalytic systems.
The oxidation of primary alcohols to carboxylic acids is a common transformation. nsf.gov Traditional methods often employ chromium-based reagents, such as chromium trioxide (CrO₃) or potassium dichromate(VI) (K₂Cr₂O₇) in acidic conditions. libretexts.orgorganic-chemistry.org For instance, heating a primary alcohol under reflux with an excess of potassium dichromate(VI) and dilute sulfuric acid ensures the complete oxidation to the carboxylic acid. libretexts.org
Modern, more environmentally benign methods utilize catalytic amounts of transition metals with a terminal oxidant like oxygen or air. nsf.govorganic-chemistry.org Systems such as Fe(NO₃)₃/TEMPO/MCl with O₂ as the oxidant can produce carboxylic acids in high yields at room temperature. organic-chemistry.org Another example involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) for the oxidation of alcohols. nih.gov While some procedures with TEMPO may stop at the aldehyde, adjusting the reaction conditions can facilitate full oxidation to the carboxylic acid.
Table 2: Selected Oxidative Methods for Synthesizing Carboxylic Acids
| Precursor | Oxidizing System | General Conditions | Key Feature | Citation |
| Primary Alcohol (e.g., 3,6-dihydro-2H-pyran-2-methanol) | K₂Cr₂O₇ / H₂SO₄ | Heat under reflux | Stoichiometric, strong oxidant ensures complete oxidation. | libretexts.org |
| Primary Alcohol | CrO₃ / H₅IO₆ | Wet MeCN | Catalytic CrO₃ with a co-oxidant, proceeds in excellent yield. | organic-chemistry.org |
| Primary Alcohol | Fe(NO₃)₃ / TEMPO / O₂ | Room Temperature | "Green" chemistry approach using catalytic iron and air as the oxidant. | organic-chemistry.org |
| Aldehyde (e.g., 3,6-dihydro-2H-pyran-2-carboxaldehyde) | Pyridinium chlorochromate (PCC) / H₅IO₆ | Acetonitrile (MeCN) | Catalytic PCC (2 mol%) for efficient oxidation of aldehydes. |
Derivatization from Carbohydrate Precursors
Carbohydrates are abundant and stereochemically rich starting materials for the synthesis of complex molecules, including dihydropyrans. The dihydropyran moiety is a key structural fragment in many natural products and serves as a precursor for C-glycosides. nih.gov
A common strategy involves the use of glycals, which are cyclic enol ether derivatives of sugars. For example, Tri-O-acetyl-D-glucal can be used to synthesize 2,3-unsaturated glycosides, which possess the core dihydropyran structure. researchgate.net Through a series of chemical transformations including rearrangement, oxidation, and functional group interconversion, these carbohydrate-derived intermediates can be converted into target molecules like this compound.
Another relevant approach starts from aldaric acids, which are derived from the oxidation of carbohydrates. For instance, 3-hydroxy-2-pyrone-6-carboxylic acid can be efficiently synthesized from galactaric acid (mucic acid). researchgate.net This pyrone derivative can then undergo further reactions, such as decarboxylation and reduction, to yield functionalized dihydropyran systems. These routes highlight the value of renewable biomass in synthesizing valuable chemical building blocks.
Table 3: Carbohydrate-Based Routes to Dihydropyran Analogs
| Carbohydrate Precursor | Key Intermediate/Reaction | Resulting Structure Type | Citation |
| Tri-O-acetyl-D-glucal | Reaction with acetals in the presence of a Lewis acid | 2,3-Unsaturated glycosides | researchgate.net |
| Aldaric Acids (e.g., Galactaric Acid) | Synthesis of 3-hydroxy-2-pyrone-6-carboxylic acid | Functionalized pyrones | researchgate.net |
| Ketones / Aldehydes | Reaction with 4-oxoalkane-1,1,2,2-tetracarbonitriles | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides | nih.gov |
Reactivity Profiles and Mechanistic Investigations of 3,6 Dihydro 2h Pyran 2 Carboxylic Acid
Oxidative Transformations
Oxidative reactions of 3,6-dihydro-2H-pyran-2-carboxylic acid can target the electron-rich carbon-carbon double bond within the pyran ring, leading to various oxygenated products or complete ring cleavage.
The photooxygenation of dihydropyrans, including derivatives like this compound, typically proceeds via a Type II mechanism involving singlet oxygen (¹O₂). wikipedia.org This reaction is initiated by a photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) which, upon irradiation with light, transitions to an excited triplet state. wikipedia.orgnih.gov This triplet sensitizer then transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen. nih.gov
Studies on analogous 3,4-dihydro-2H-pyran systems have shown that the subsequent reaction with singlet oxygen can proceed through several pathways. researchgate.netsioc-journal.cn The primary mechanisms include:
[2+2] Cycloaddition: This pathway leads to the formation of a transient, unstable dioxetane intermediate. acs.orgscripps.edu This intermediate can then cleave to form dicarbonyl compounds.
Ene Reaction: If an allylic hydrogen is present, an ene reaction can occur where singlet oxygen abstracts this hydrogen, leading to the formation of an allylic hydroperoxide. acs.orgscripps.edu
The distribution of products is influenced by factors such as the substitution pattern on the dihydropyran ring and the solvent used. researchgate.netbiu.ac.il For this compound, both pathways are plausible, potentially yielding hydroperoxides or ring-opened dicarbonyl carboxylic acids. The reaction is often initiated by an electron transfer from the dihydropyran to the excited sensitizer, which subsequently generates singlet oxygen as the key reactive intermediate. researchgate.net
Stronger oxidative conditions can lead to the cleavage of the carbon-carbon double bond within the dihydropyran ring, resulting in the formation of a dicarboxylic acid. This transformation is a common strategy for converting cyclic alkenes into linear, difunctional molecules. organic-chemistry.org Several reagents are effective for this oxidative cleavage. organic-chemistry.orglibretexts.org
One of the most common methods is ozonolysis, followed by an oxidative workup. libretexts.org In this process, ozone (O₃) first reacts with the double bond to form an unstable molozonide, which rearranges to a more stable ozonide intermediate. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes the resulting fragments to carboxylic acids. Other powerful oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) or a combination of osmium tetroxide (OsO₄) and an oxidant like oxone, can also achieve this transformation, cleaving the ring to yield a dicarboxylic acid derivative. organic-chemistry.org Such reactions would convert the cyclic structure of this compound into a linear ether-containing dicarboxylic acid. nih.gov
| Reagent System | Typical Conditions | Expected Product Type |
|---|---|---|
| 1. O₃ (Ozone) 2. H₂O₂ (Hydrogen Peroxide) | Step 1: Low temperature (-78 °C) in CH₂Cl₂/MeOH Step 2: Oxidative workup | Dicarboxylic Acid |
| KMnO₄ (Potassium Permanganate) | Hot, alkaline conditions | Dicarboxylic Acid |
| OsO₄ (cat.), Oxone | Aqueous solvent systems | Dicarboxylic Acid |
Reductive Transformations
Reductive methods can be selectively applied to either the double bond or the carboxylic acid functionality of this compound, depending on the choice of reagents and reaction conditions.
The double bond in the dihydropyran ring can be readily saturated via catalytic hydrogenation to yield the corresponding tetrahydropyran-2-carboxylic acid. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
Research on the closely related 5,6-dihydro-2H-pyran-3-carboxylic acid has demonstrated that this transformation can be achieved with high efficiency. rsc.orgbuchler-gmbh.com In that specific case, enantioselective hydrogenation was accomplished using a 5% Palladium on alumina (Pd/Al₂O₃) catalyst modified with a chiral cinchona alkaloid, such as cinchonidine, to produce the saturated product with high optical purity. rsc.orgbuchler-gmbh.com This indicates that similar conditions would be effective for the non-asymmetric hydrogenation of this compound.
| Catalyst | Hydrogen Source | Typical Solvent | Product |
|---|---|---|---|
| Pd/C, Pd/Al₂O₃, PtO₂ | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | Tetrahydropyran-2-carboxylic acid |
| Raney Nickel | H₂ gas | Ethanol | Tetrahydropyran-2-carboxylic acid |
The carboxylic acid group of this compound can be reduced to a primary alcohol, forming (3,6-dihydro-2H-pyran-2-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The mechanism involves the initial deprotonation of the carboxylic acid by a hydride ion, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent nucleophilic attack by hydride ions reduces the carbonyl group first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org LiAlH₄ is highly effective for this and will not typically reduce the isolated C=C double bond in the dihydropyran ring under standard conditions. byjus.com Weaker reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.org
Nucleophilic Reactions
The electrophilic centers in this compound—namely the carbonyl carbon and the β-carbon of the α,β-unsaturated system—are potential sites for nucleophilic attack.
The carbonyl carbon of the carboxylic acid is inherently electrophilic. However, the hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic acyl substitution difficult. The reaction generally requires activation of the carboxyl group, for instance, by conversion to a more reactive derivative like an acid chloride or an ester. Alternatively, under acidic conditions (e.g., Fischer esterification), an alcohol can act as a nucleophile to form an ester. libretexts.org
The presence of the double bond in conjugation with the carboxylic acid makes the molecule an α,β-unsaturated system. This allows for the possibility of a conjugate (or Michael) 1,4-addition reaction. cem.com In this type of reaction, a soft nucleophile would preferentially attack the β-carbon of the double bond. However, the reactivity of α,β-unsaturated carboxylic acids in Michael additions is often lower compared to the corresponding esters or ketones, due to the decreased electrophilicity of the system caused by the carboxylate anion that can form under basic conditions.
Reactions with C-Nucleophiles
The carboxylic acid group is generally unreactive toward direct addition by carbon nucleophiles like Grignard or organolithium reagents due to its acidity. These strong bases will first deprotonate the acid to form a carboxylate salt, which is resistant to nucleophilic attack.
However, conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, activates the carbonyl group for reaction with C-nucleophiles.
Reaction with Organometallic Reagents: Ester derivatives of this compound react with an excess of strong organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. The reaction proceeds through a two-step sequence of nucleophilic acyl substitution followed by nucleophilic addition. The first equivalent of the reagent adds to the ester carbonyl, eliminating the alkoxide leaving group to form a ketone intermediate. Since ketones are more reactive than esters, a second equivalent of the organometallic reagent immediately adds to the ketone, yielding a tertiary alcohol upon acidic workup. libretexts.orgucalgary.ca
Conjugate Addition (Michael Reaction): The dihydropyran ring system, particularly when the carboxyl group is esterified, represents an α,β-unsaturated carbonyl derivative. This structure is susceptible to 1,4-conjugate addition by softer carbon nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi). chim.it In this Michael reaction, the nucleophile adds to the β-carbon of the double bond, leading to the formation of a substituted tetrahydropyran (B127337) derivative after protonation of the resulting enolate. wikipedia.org
Table 1: Reactions of 3,6-Dihydro-2H-pyran-2-carboxylate Esters with C-Nucleophiles
| Nucleophile Type | Example Reagent | Intermediate | Final Product Type | Reaction Type |
|---|---|---|---|---|
| Grignard Reagent | CH₃MgBr (excess) | Ketone | Tertiary Alcohol | Nucleophilic Acyl Substitution then Addition |
| Organolithium Reagent | n-BuLi (excess) | Ketone | Tertiary Alcohol | Nucleophilic Acyl Substitution then Addition |
| Organocuprate (Gilman) | (CH₃)₂CuLi | Enolate | Substituted Tetrahydropyran Ester | 1,4-Conjugate (Michael) Addition |
Reactions with N-Nucleophiles
The primary reaction between this compound and nitrogen nucleophiles, such as primary or secondary amines, is amidation to form the corresponding carboxamide.
Direct Amidation: The direct reaction of a carboxylic acid and an amine is often challenging as it typically forms a stable ammonium carboxylate salt. sciepub.com However, amidation can be achieved by heating to high temperatures to drive off water or by using specialized catalysts. Boron-based reagents, such as boric acid or tris(2,2,2-trifluoroethyl) borate, have been shown to be effective catalysts for direct amidation under milder conditions. organic-chemistry.orgresearchgate.net Amine-borane complexes can also serve as dual-purpose reagents that both activate the carboxylic acid and deliver the amine. organic-chemistry.org
Activated Amidation: A more common approach involves the activation of the carboxylic acid. This can be done in a separate step by converting the acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. These activated derivatives then react readily with amines to form amides. Alternatively, one-pot procedures using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) can be employed to facilitate amide bond formation without isolating the activated intermediate. sciepub.com
Table 2: Selected Methods for Amide Synthesis from this compound
| Method | Reagents | Key Feature | Reference |
|---|---|---|---|
| Direct Thermal Amidation | Amine (R₂NH), Heat | Reagent-free but requires high temperatures. | mdpi.com |
| Catalytic Direct Amidation | Amine, Boric Acid or B(OCH₂CF₃)₃ | Catalytic activation allows for milder conditions. | organic-chemistry.orgnih.gov |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process via a highly reactive intermediate. | sci-hub.cat |
| Peptide Coupling | Amine, DCC or HOBt | One-pot reaction with common coupling agents. | sciepub.com |
Haloform Cleavage Reactions
The haloform reaction is a specific chemical test and synthetic method for methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.orgnih.gov It involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (CHX₃). ankara.edu.trmasterorganicchemistry.com
Therefore, this compound itself is not a substrate for the haloform reaction. Instead, the haloform reaction serves as a potential synthetic route to a dihydropyran carboxylic acid, starting from the corresponding acetyl-substituted dihydropyran (a methyl ketone).
For instance, a hypothetical 2-acetyl-3,6-dihydro-2H-pyran could be converted to this compound via this method. The mechanism proceeds in several steps:
Enolate Formation: A hydroxide (B78521) base removes an acidic α-proton from the methyl group of the ketone.
Halogenation: The resulting enolate attacks a dihalogen (e.g., Br₂), adding a halogen to the α-carbon. This process repeats twice more, making the α-protons progressively more acidic, until a trihalomethyl ketone is formed. wikipedia.org
Nucleophilic Attack and Cleavage: Hydroxide acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the relatively stable trihalomethyl anion (⁻CX₃) as a leaving group. chim.it
Proton Transfer: An acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion yields the final carboxylate salt and the haloform. wikipedia.org
This pathway has been demonstrated for related isomers, such as the conversion of β-acyldihydropyrans into 3,4-dihydro-2H-pyran-5-carboxylic acid. chim.it
Electrophilic Reactions of the Dihydropyran Moiety
The double bond within the 3,6-dihydro-2H-pyran ring is an enol ether, which is an electron-rich system. This makes it highly susceptible to attack by electrophiles.
Halogenation: The addition of halogens like bromine (Br₂) or iodine (I₂) across the double bond is a characteristic reaction. This would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated tetrahydropyran derivative.
Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond, forming a fused oxirane ring on the tetrahydropyran skeleton.
Acid-Catalyzed Addition: In the presence of acid and a nucleophilic solvent like water or an alcohol, the double bond can be protonated to form a resonance-stabilized oxocarbenium ion. This highly reactive intermediate is then trapped by the nucleophile to give a substituted tetrahydropyran.
Electrophilic cyclization reactions using iodine or iodine monochloride (ICl) are well-documented for structurally similar systems, underscoring the reactivity of the enol ether moiety toward electrophiles. nih.gov
Table 3: Potential Electrophilic Reactions of the Dihydropyran Ring
| Reaction | Electrophile/Reagent | Expected Product |
|---|---|---|
| Halogenation | Br₂ in CCl₄ | 4,5-Dibromo-tetrahydropyran-2-carboxylic acid |
| Epoxidation | m-CPBA | 4,5-Epoxy-tetrahydropyran-2-carboxylic acid |
| Hydrohalogenation | HBr | 5-Bromo-tetrahydropyran-2-carboxylic acid |
| Acid-Catalyzed Hydration | H₃O⁺ | 5-Hydroxy-tetrahydropyran-2-carboxylic acid |
Stereoselective Reaction Pathways
The synthesis of chiral dihydropyrans and their derivatives is of significant interest due to their prevalence in natural products. researchgate.net Numerous stereoselective methods have been developed to construct this heterocyclic core, many of which target the corresponding lactone, 5,6-dihydro-2H-pyran-2-one, a direct synthetic precursor to this compound.
Key stereoselective strategies include:
Hetero-Diels-Alder Reaction: This cycloaddition between a diene and an aldehyde (the heterodienophile) is a powerful method for constructing the dihydropyran ring. The use of chiral catalysts, often based on titanium(IV) complexes, can induce high enantioselectivity. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM of an appropriate acyclic diene precursor using catalysts like the Grubbs catalyst is a versatile route to dihydropyrans. researchgate.netosi.lv The stereochemistry of the final product can be controlled by the stereocenters present in the starting material.
Prins Cyclization: The acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion that cyclizes to form the tetrahydropyran ring. This method can achieve high stereoselectivity, often favoring equatorial positioning of substituents in a chair-like transition state. nih.govmdpi.com
Ring Expansion: A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed, which proceeds through a cyclopropylcarbinyl cation rearrangement to afford highly functionalized dihydro-2H-pyran derivatives. acs.org
Vinylogous Aldol (B89426) Reaction: Copper(I)-catalyzed direct vinylogous aldol reactions between β,γ-unsaturated esters and various aldehydes provide access to chiral α,β-unsaturated δ-lactones (5,6-dihydro-2H-pyran-2-ones). organic-chemistry.org
Table 4: Overview of Stereoselective Synthetic Routes to Dihydropyran Systems
| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Hetero-Diels-Alder | Diene + Aldehyde | Chiral Ti(IV) Complex | Asymmetric [4+2] cycloaddition. organic-chemistry.org |
| Ring-Closing Metathesis (RCM) | Acyclic Diene Ester | Grubbs Catalyst | Forms the ring via C=C bond formation. researchgate.netosi.lv |
| Prins Cyclization | Homoallylic Alcohol + Aldehyde | Lewis or Brønsted Acid | Diastereoselective cyclization via an oxocarbenium ion. nih.govmdpi.com |
| Ring Expansion | Monocyclopropanated Furan | Acid (e.g., Amberlyst 15) | Stereoselective rearrangement to expand the ring. acs.org |
| Vinylogous Aldol Reaction | β,γ-Unsaturated Ester + Aldehyde | Cu(I) Catalyst | Enantioselective C-C bond formation. organic-chemistry.org |
Stereochemical Aspects and Chiral Synthesis Involving 3,6 Dihydro 2h Pyran 2 Carboxylic Acid
Enantioselective Synthesis Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For dihydropyran systems, various methods have been developed to achieve high levels of enantiomeric excess (ee).
One notable method involves the radical cyclization of β-iodo ethers. researchgate.net This process starts with the alkoxyiodination of substrates like cinnamic acid esters using crystalline iodine and propargyl alcohol. researchgate.net The resulting β-iodo ethers undergo radical cyclization in the presence of a chiral agent, such as (2S)-1-acetylpyrrolidine-2-carboxylic acid, and a radical initiator like azobis(isobutyronitrile) (AIBN). researchgate.net This approach has successfully afforded substituted 3,6-dihydro-2H-pyrans with high enantioselectivity. researchgate.net
Another powerful strategy employs organocatalysis, particularly with N-Heterocyclic Carbenes (NHCs). mdpi.com For instance, NHC-catalyzed annulation reactions of α,β-unsaturated aldehydes and pyrazolones have been developed to produce dihydropyranones with excellent enantioselectivity, often exceeding 90% ee for numerous examples. mdpi.com Similarly, the enantioselective assembly of dihydropyranones can be achieved through an NHC/LiCl-mediated activation of α,β-unsaturated carboxylic acids. mdpi.com
Table 1: Enantioselective Synthesis of Dihydropyran Derivatives via Radical Cyclization
| Substrate | Chiral Agent/Initiator | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| β-iodo ether from cinnamic acid ester | (2S)-1-acetylpyrrolidine-2-carboxylic acid / AIBN | Substituted 3,6-dihydro-2H-pyran | 98.2% | researchgate.net |
| β-iodo ether from 4-arylbut-3-en-2-one | (2S)-1-acetylpyrrolidine-2-carboxylic acid / AIBN | Substituted 3,6-dihydro-2H-pyran | 99.3% | researchgate.net |
Diastereoselective Control in Dihydropyran Systems
Diastereoselective control is crucial when a molecule has multiple stereocenters, aiming to form one diastereomer over all others. In dihydropyran synthesis, this is often achieved by directing the approach of reagents to a specific face of the molecule during cyclization.
An efficient method for the diastereoselective synthesis of substituted dihydropyrans is the oxonium–ene cyclization reaction. rsc.org This reaction, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds with excellent diastereoselectivity to form the desired dihydropyran ring. rsc.org Another powerful technique is the silyl-Prins cyclization, which can be used to synthesize cis-2,6-disubstituted dihydropyran derivatives with high diastereoselectivity (dr > 95:5). mdpi.com
Furthermore, specific functionalities can be introduced with high diastereomeric control. For example, an efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles and various aldehydes in an acidic medium. semanticscholar.orgnih.gov X-ray diffraction analysis confirmed that these reactions yield a single diastereomer with a trans configuration of the substituents at the C2 and C4 positions of the pyran ring. semanticscholar.orgnih.gov
Advanced catalytic systems offer sophisticated control over diastereoselectivity. Cooperative catalysis using agents like Cinchona alkaloids can control the formation of nonadjacent stereocenters, allowing for the selective synthesis of any of the possible diastereoisomers from the same starting materials. acs.org
Table 2: Methodologies for Diastereoselective Dihydropyran Synthesis
| Reaction Type | Catalyst/Conditions | Key Feature | Observed Selectivity | Reference |
|---|---|---|---|---|
| Oxonium–ene cyclization | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Synthesis of substituted dihydropyrans | Excellent diastereoselectivity | rsc.org |
| Silyl-Prins cyclization | Lewis Acid | Synthesis of cis-2,6-disubstituted dihydropyrans | dr > 95:5 | mdpi.com |
| Reaction of ketonitriles with aldehydes | Acidic Media (HCl) | Synthesis of trans-3,4-dihydro-2H-pyran-4-carboxamides | Forms a single diastereomer | semanticscholar.orgnih.gov |
| Tandem Asymmetric Reaction | Cinchona Alkaloids | Catalyst-controlled construction of nonadjacent stereocenters | Access to any of four possible stereoisomers | acs.org |
Chiral Auxiliary and Catalyst Applications in Dihydropyran Chemistry
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral auxiliaries are considered essential tools for building complex molecules and are frequently used in the early stages of drug development. nih.govwikipedia.org
Commonly used auxiliaries in asymmetric synthesis include Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams. nih.govwikipedia.org Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated superior performance in many asymmetric transformations, including aldol (B89426) and Michael addition reactions. scielo.org.mx A key strategy involves covalently attaching the auxiliary to an achiral substrate, which then provides a predictable, stereo-differentiated environment for subsequent reactions. scielo.org.mx For instance, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of chiral amines, a functional group often found in pharmacologically active compounds. osi.lv
In addition to auxiliaries, chiral catalysts are widely employed to achieve stereoselectivity. These catalysts, used in substoichiometric amounts, can generate large quantities of a chiral product. Chiral Lewis acids containing metals such as boron, aluminum, titanium, or copper are effective in catalyzing reactions like the Diels-Alder cycloaddition to form chiral six-membered rings. scielo.br Organocatalysts, which are small, metal-free organic molecules, have also emerged as powerful tools. Chiral bifunctional phosphinothioureas, for example, have been successfully applied in enantioselective reactions. researchgate.net Furthermore, recyclable heterogeneous catalysts, such as those based on zirconium chloride immobilized on Arabic gum or tantalum-based metal-organic frameworks (MOFs), have been developed for the efficient synthesis of dihydropyran derivatives. ajchem-a.comnih.gov
Table 3: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Type | Example(s) | Application Area | Reference |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinones, Pseudoephedrine | General asymmetric synthesis, alkylations, aldol reactions. | nih.govwikipedia.org |
| Chiral Auxiliary | Sulfur-based (e.g., Thiazolidinethiones) | Aldol reactions, Michael additions, natural product synthesis. | scielo.org.mx |
| Chiral Auxiliary | tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines. | osi.lv |
| Chiral Catalyst | Chiral Lewis Acids (B, Al, Ti, Cu-based) | Asymmetric Diels-Alder reactions. | scielo.br |
| Chiral Catalyst | Organocatalyst (e.g., Phosphinothioureas) | Enantioselective Morita–Baylis–Hillman reaction. | researchgate.net |
| Chiral Catalyst | N-Heterocyclic Carbenes (NHCs) | Enantioselective annulations for dihydropyranone synthesis. | mdpi.com |
| Recyclable Catalyst | ZrCl4@Arabic Gum, Ta-MOF | Synthesis of dihydropyran derivatives. | ajchem-a.comnih.gov |
Advanced Spectroscopic Elucidation Methodologies for 3,6 Dihydro 2h Pyran 2 Carboxylic Acid Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3,6-dihydro-2H-pyran-2-carboxylic acid, a complete assignment is achieved through ¹H, ¹³C, and advanced 2D NMR experiments.
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The carboxylic acid proton (OH) is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm range, due to hydrogen bonding and the electronegativity of the adjacent oxygens. libretexts.org Protons on the carbon atoms of the dihydropyran ring exhibit characteristic shifts. The olefinic protons (H-4 and H-5) are expected in the vinyl region, while the protons on the saturated carbons (H-2, H-3, and H-6) appear further upfield. The proton at C-2 is adjacent to both the ring oxygen and the carboxylic acid group, leading to a downfield shift compared to other aliphatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted values based on analogous structures and functional group effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet (br s) |
| H-4 / H-5 | 5.7 - 6.0 | multiplet (m) |
| H-2 | 4.4 - 4.6 | doublet of doublets (dd) |
| H-6 (axial/equatorial) | 4.0 - 4.3 | multiplet (m) |
| H-3 (axial/equatorial) | 2.1 - 2.5 | multiplet (m) |
Note: The exact chemical shifts and coupling patterns can vary based on the solvent used and the specific conformation of the molecule.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 170-180 ppm. libretexts.org The two olefinic carbons (C-4 and C-5) are found in the 120-130 ppm range. The carbons bonded to the ring oxygen (C-2 and C-6) are also significantly deshielded relative to simple alkanes, appearing in the 60-80 ppm range. The remaining aliphatic carbon (C-3) would be the most shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and functional group effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C-4 / C-5 | 124 - 129 |
| C-2 | 75 - 80 |
| C-6 | 65 - 70 |
| C-3 | 25 - 30 |
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for confirming the structural assignment.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the olefinic protons (H-4/H-5) and their neighboring allylic protons on C-3 and C-6, respectively. It would also confirm the coupling between the H-2 proton and the protons on C-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the carboxylic acid proton could show a correlation to the C-2 carbon, and the H-2 proton would show a correlation to the carbonyl carbon, confirming the position of the carboxylic acid group.
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acid, the alkene, and the cyclic ether.
Carboxylic Acid Group: This group gives rise to two very prominent signals in the IR spectrum. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org A strong, sharp C=O (carbonyl) stretching absorption is expected around 1700-1725 cm⁻¹. libretexts.org
Alkene Group: The C=C double bond within the ring will produce a medium-intensity stretching vibration in the range of 1640-1680 cm⁻¹. The C-H bonds attached to this double bond (=C-H) would show a stretching vibration above 3000 cm⁻¹.
Ether Linkage: The C-O-C ether linkage within the pyran ring will display a characteristic strong stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, the C=C stretch is often stronger and more easily identifiable in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula C₆H₈O₃ gives a molecular weight of 128.13 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. For the neutral molecule, the predicted monoisotopic mass is 128.04735 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 128. The fragmentation pattern would likely involve:
Loss of the carboxyl group: A prominent peak corresponding to the loss of a •COOH radical (45 Da), resulting in a fragment at m/z = 83.
Loss of water: A peak at m/z = 110 ([M-H₂O]⁺), which is a common fragmentation pathway for alcohols and some acids.
Retro-Diels-Alder Reaction: The dihydropyran ring could undergo a retro-Diels-Alder fragmentation, breaking the ring into two smaller pieces, which would give rise to characteristic fragment ions.
Predicted collision cross-section values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification in more advanced MS techniques. uni.lu
Table 3: Predicted Mass Spectrometry Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.05463 |
| [M+Na]⁺ | 151.03657 |
| [M-H]⁻ | 127.04007 |
| [M]⁺ | 128.04680 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles.
While no crystal structure for the title compound is publicly available, analysis of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, demonstrates the utility of this method. nih.gov For the title compound, X-ray crystallography would confirm the half-chair conformation typical of dihydropyran rings. Furthermore, it would reveal the intermolecular interactions, most notably the hydrogen-bonding pattern between the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, with strong hydrogen bonds linking the carboxyl groups of two adjacent molecules.
Computational and Theoretical Investigations of 3,6 Dihydro 2h Pyran 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of electronic structure and energy.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyran-based molecules. mdpi.combeilstein-journals.orgnih.gov DFT calculations are employed to determine optimized molecular geometries, electronic properties, and thermodynamic parameters of compounds containing the dihydropyran ring. For instance, studies on related pyran analogues have successfully used DFT to corroborate experimentally observed conformations and to analyze the effects of various substituents on the molecular structure. beilstein-journals.org The thermal decomposition of similar molecules like 3,6-dihydro-2H-pyran has been computationally examined using DFT to calculate kinetic and thermodynamic parameters, providing a deeper understanding of transition state structures and the influence of substituent groups. mdpi.com DFT is also instrumental in studying the interactions between carboxylate groups and metal ions, which is relevant for understanding the behavior of 3,6-dihydro-2H-pyran-2-carboxylic acid in different chemical environments. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap implies higher stability and lower reactivity. For molecules containing a carboxylic acid group, these parameters are key to understanding their reactivity, particularly in reactions involving nucleophilic or electrophilic attack. researchgate.net Computational methods, particularly DFT, are used to calculate the energies of these frontier orbitals. researchgate.netmdpi.com The analysis of HOMO and LUMO can also help in predicting the sites of reaction within the molecule. For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms and the double bond, while the LUMO would likely be centered on the carboxylic acid group.
Table 1: Representative Calculated Electronic Structure Parameters for a Dihydropyran Carboxylic Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: These are illustrative values based on typical DFT calculations for similar organic molecules and are intended for representative purposes.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecules. semanticscholar.orgnih.gov For this compound, MD simulations can provide detailed information about its conformational dynamics, solvation, and interactions with other molecules. In a typical MD simulation, the molecule would be placed in a simulated solvent box, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion. semanticscholar.org This allows for the exploration of the molecule's accessible conformations and the transitions between them. MD simulations have been successfully applied to study the stable complexes of other pyran derivatives with biological macromolecules, revealing key interactions that stabilize the bound state. nih.gov
Conformational Analysis and Energy Landscapes
The dihydropyran ring in this compound can adopt several conformations, such as half-chair, sofa, and twist forms. researchgate.netresearchgate.net The carboxylic acid substituent at the C2 position can exist in either an axial or equatorial orientation, further increasing the number of possible conformers. Computational methods, particularly ab initio and DFT calculations, are used to determine the relative energies of these different conformations and to map out the potential energy landscape of the molecule. researchgate.net For the related tetrahydropyran (B127337), the chair conformation is the most stable. researchgate.net In the case of 3,6-dihydro-2H-pyran, the presence of the double bond flattens the ring, making half-chair and sofa conformations more likely. The relative stability of the axial versus equatorial carboxylic acid group will be determined by a balance of steric and electronic effects.
Table 2: Illustrative Relative Energies of Different Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Half-Chair (equatorial COOH) | 0.0 |
| Half-Chair (axial COOH) | 1.5 |
| Sofa | 2.8 |
| Twist | 4.5 |
Note: These are hypothetical energy values for illustrative purposes, demonstrating a plausible energy landscape.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this could include studying reactions such as esterification, decarboxylation, or ring-opening reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energy. For example, a computational study on the thermal decomposition of 3,6-dihydro-2H-pyran revealed a concerted six-membered transition state. mdpi.com This type of analysis could be extended to understand the thermal stability and decomposition pathways of this compound.
Prediction of Spectroscopic Parameters
Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, it is possible to calculate its expected NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. beilstein-journals.orgnih.gov DFT calculations are commonly used to predict vibrational spectra, which can aid in the assignment of experimental IR and Raman bands. nih.gov Similarly, NMR chemical shifts can be calculated with good accuracy, providing valuable information for structural elucidation. beilstein-journals.org The predicted collision cross section (CCS) values for different adducts in mass spectrometry can also be calculated. uni.lu
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (COOH) | ~175 ppm |
| ¹H NMR | Chemical Shift (Olefinic H) | 5.6-5.8 ppm |
| IR Spectroscopy | Vibrational Frequency (C=O) | ~1710 cm⁻¹ |
| Mass Spectrometry | [M-H]⁻ m/z | 127.04007 |
Note: These values are representative and based on data for similar functional groups and structures.
Applications of 3,6 Dihydro 2h Pyran 2 Carboxylic Acid in Complex Molecule Synthesis
Utility as a Building Block for Heterocyclic Compound Construction
The 2H-pyran ring system is a fundamental building block for a diverse range of heterocyclic compounds. nih.gov Suitably functionalized 2H-pyran-2-ones, which are structurally related to 3,6-dihydro-2H-pyran-2-carboxylic acid, serve as precursors for numerous biologically significant heterocycles. researchgate.net These pyranone scaffolds contain multiple electrophilic centers that can react with various nucleophiles to generate new chemical entities. researchgate.net
Research has demonstrated the extensive use of 2H-pyran-2-ones in synthesizing heterocycles such as pyridines, pyrimidines, quinolines, isoquinolines, pyrazoles, and pyrroles. researchgate.net For example, 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran, also known as dehydroacetic acid, reacts with ethyl glycinate (B8599266) to form an intermediate that can be further condensed with aromatic amines to yield pyrano[3,4-c]pyrrole derivatives. clockss.org
The synthesis of dihydropyranones can be achieved through various methods, including N-Heterocyclic Carbene (NHC)-organocatalyzed reactions. mdpi.com These reactions can utilize a range of functional groups like aldehydes, ketones, and carboxylic acids as starting materials, highlighting the versatility of the pyran skeleton in synthetic strategies. mdpi.com The base-promoted reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile, for instance, leads to the formation of 2H-pyranones in excellent yields. acs.org
Table 1: Examples of Heterocyclic Synthesis from Pyran Scaffolds
| Starting Material(s) | Reagents/Catalyst | Product Type | Reference(s) |
|---|---|---|---|
| Dehydroacetic acid, Ethyl glycinate, Aromatic amines | Ethanol | Pyrano[3,4-c]pyrroles | clockss.org |
| α,β-Unsaturated carboxylic acid, Dicarbonyl compounds | N-Heterocyclic Carbene (NHC) | Chiral dihydropyranones | mdpi.com |
| 3,3-bis(methylthio)-1-arylprop-2-en-1-one, Malononitrile | KOH, DMF | 2H-Pyranones | acs.org |
Intermediacy in Natural Product Synthesis
The 2H-pyran motif is a structural component found in many natural products, making its derivatives, including this compound, strategic intermediates in their total synthesis. nih.gov The construction of molecules containing pyran or pyranone (a δ-lactone) rings is a significant area of research, leading to the synthesis of numerous enantiomerically pure natural products. nih.gov
One common strategy involves the Knoevenagel condensation followed by an electrocyclization reaction, which can be considered a formal [3+3] cycloaddition, to generate the 2H-pyran core. nih.gov This approach has been applied to the synthesis of various natural product-like small molecules. For example, a library of carbohydrate-fused pyrano[3,2-c]quinolones has been synthesized using this methodology for biological screening. nih.gov Research has also focused on developing efficient synthetic routes to natural products that feature a 3,6-disubstituted 4-hydroxy-2H-pyran-2-one framework. researchgate.net
Table 2: Dihydropyran Derivatives in Natural Product Synthesis
| Target Natural Product Class | Synthetic Strategy | Key Intermediate | Reference(s) |
|---|---|---|---|
| (R)-Ochratoxin α | Diels-Alder Reaction | Chiral diene from acetylenic ester | nih.gov |
| Pyrano[3,2-c]quinolone Alkaloids | Knoevenagel/Electrocyclization | 1,3-Dicarbonyl compounds and enals | nih.gov |
| Aconitine | C-H Amination / N,O-acetal reactivity | Oxathiazinane N,O-acetals | researchgate.net |
Precursors for Polycyclic Systems and Fused Ring Structures
The dihydropyran ring is a valuable precursor for the assembly of complex polycyclic and fused ring systems. The fusion of a 2H-pyran to another ring can enhance its stability and is a common strategy in synthetic chemistry. nih.gov The pyridine-mediated condensation of cyclic 1,3-dicarbonyl compounds with functionalized enals is an effective method for generating stable, bicyclic 2H-pyrans. nih.gov
N-Heterocyclic carbene (NHC) catalysis has enabled intramolecular annulation reactions for creating polycyclic dihydropyranones. mdpi.com Similarly, tandem Michael addition/lactonization reactions catalyzed by NHCs can be used to assemble fused dihydropyranones. mdpi.com These methods provide access to structurally diverse and complex molecules. For instance, the synthesis of pyrano[3,2-c]quinolone, a core motif in certain alkaloids, has been achieved through these strategies. nih.gov The synthesis of 2H-pyran-2-ones and their fused analogues are considered important building blocks for creating diverse and complex heterocyclic structures. umich.edu
Table 3: Synthesis of Fused and Polycyclic Pyran Systems
| Reaction Type | Catalyst/Reagents | Resulting Structure | Reference(s) |
|---|---|---|---|
| Intramolecular Annulation | N-Heterocyclic Carbene (NHC) | Polycyclic Dihydropyranones | mdpi.com |
| Tandem Michael Addition/Lactonization | N-Heterocyclic Carbene (NHC) | Fused Dihydropyranones | mdpi.com |
| Knoevenagel Condensation/Electrocyclization | Water (solvent), Heat | Pyranocoumarins, Pyranoquinolinones | nih.gov |
Role in the Synthesis of Advanced Organic Intermediates
This compound and its derivatives are crucial intermediates in the synthesis of more complex and functionally advanced organic molecules. nih.gov The 2H-pyran-2-one structure is recognized as a valuable precursor for creating a wide variety of functionally diverse aromatic and heteroaromatic systems. researchgate.net
A notable example is the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the antihypertensive agent Nebivolol. researchgate.net The synthesis involves multiple steps, including cyclization and reduction, starting from simpler precursors. researchgate.net Another significant application is the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, an aldehyde derivative. This compound serves as a critical intermediate for producing potent adenosine (B11128) A2A and A3 receptor agonists, which have potential anti-inflammatory applications. nih.gov The synthesis of this enantiopure aldehyde was achieved via an enzyme-catalyzed kinetic resolution of the corresponding acetoxymethyl derivative. nih.gov These examples underscore the strategic importance of the dihydropyran scaffold in constructing advanced molecules with significant therapeutic potential.
Table 4: Dihydropyran-based Advanced Intermediates
| Intermediate | Target Molecule/Class | Synthetic Approach | Reference(s) |
|---|---|---|---|
| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | Nebivolol (Antihypertensive agent) | Multi-step synthesis including acylation, cyclization, and reduction | researchgate.net |
| (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde | Adenosine A2A and A3 Receptor Agonists | Enzyme-catalyzed kinetic resolution followed by oxidation | nih.gov |
Investigation of 3,6 Dihydro 2h Pyran 2 Carboxylic Acid Scaffolds in Bioisosteric Design Principles
Strategic Replacement of Carboxylic Acid Moieties
The primary goal of replacing the carboxylic acid group in the 3,6-dihydro-2H-pyran-2-carboxylic acid scaffold is to improve its drug-like properties while preserving or enhancing its interaction with a biological target. semanticscholar.org At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, which aids water solubility but can hinder passage across biological membranes. semanticscholar.org Bioisosteric replacements can modulate acidity, lipophilicity, and metabolic stability. nih.gov
Common non-classical bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, hydroxamic acids, and various acidic heterocycles like hydroxyisoxazoles. researchgate.netnih.gov The choice of a bioisostere is highly context-dependent, as even minor changes can lead to significant differences in biological activity. drughunter.com
Tetrazoles : Among the most frequently used carboxylic acid surrogates, 5-substituted tetrazoles have pKa values (around 4.5–4.9) very similar to carboxylic acids, allowing them to mimic the anionic charge at physiological pH. nih.gov They are generally more metabolically stable and can increase lipophilicity, potentially improving cell permeability and oral bioavailability. drughunter.comnih.gov The tetrazole ring is planar, resembling the carboxylate group, though it is slightly larger. nih.gov
Acyl Sulfonamides : This group is another effective replacement, offering a different geometric and electronic profile. The acidity of acyl sulfonamides can be tuned by modifying the substituent on the sulfonyl group, providing a handle to modulate the pKa and, consequently, the ionization state.
Hydroxyisoxazoles : Heterocycles such as 3-hydroxyisoxazole are planar isosteres with pKa values in the range of 4–5. nih.gov This moiety is found in natural products and has been successfully used in the design of neurotransmitter analogues. nih.gov
The following table summarizes the properties of common carboxylic acid bioisosteres relevant to the modification of the this compound scaffold.
| Functional Group | Typical pKa | Geometry | Key Characteristics |
|---|---|---|---|
| Carboxylic Acid | ~4-5 | Planar | Forms strong hydrogen bonds; often negatively charged at physiological pH, which can limit membrane permeability. semanticscholar.org |
| Tetrazole (5-substituted) | ~4.5-4.9 | Planar | Mimics acidity and planarity of carboxylates; generally offers greater metabolic stability and lipophilicity. drughunter.comnih.gov |
| Acyl Sulfonamide | Variable (5-10) | Tetrahedral (at S) | Acidity is tunable; can form different hydrogen bond patterns compared to a carboxylate. |
| 3-Hydroxyisoxazole | ~4-5 | Planar | Planar acidic heterocycle; successfully used as a bioisostere in neuroscience drug discovery. nih.gov |
| Trifluoroethanol | ~12 | Non-planar | Weakly acidic and more lipophilic; useful for increasing penetration of the blood-brain barrier. nih.gov |
Impact on Molecular Architecture and Chemical Reactivity
Replacing the carboxylic acid on the this compound scaffold profoundly affects both its three-dimensional structure (molecular architecture) and its chemical behavior.
Chemical Reactivity: The reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution varies significantly. libretexts.org Carboxylic acids themselves are moderately reactive and can be converted to esters, amides, or more reactive species like acyl chlorides. msu.edu The choice of bioisostere dictates the new reactivity profile at that position.
Amides , formed by replacing the hydroxyl of the carboxylic acid with an amino group, are significantly less reactive towards nucleophiles due to the electron-donating character of the nitrogen atom. libretexts.orgmsu.edu
Esters are less reactive than acyl chlorides but more reactive than amides. msu.edu
Thioesters are more reactive than esters because a thiolate is a better leaving group than an alkoxide. libretexts.org
Acyl phosphates are among the most reactive biological acyl groups. libretexts.org
This differential reactivity is crucial. A highly stable bioisostere like a tetrazole or an amide can resist metabolic degradation, leading to a longer biological half-life. Conversely, a more reactive group might be designed as a warhead for covalent inhibitors. The relative reactivity trend generally follows the basicity of the leaving group: weaker bases are better leaving groups, leading to higher reactivity. libretexts.org
| Derivative/Bioisostere | Relative Reactivity (Nucleophilic Acyl Substitution) | Leaving Group Basicity |
|---|---|---|
| Acyl Phosphate | Very High | Very Weak Base |
| Thioester | High | Weak Base (Thiolate) libretexts.org |
| Ester | Moderate | Moderate Base (Alkoxide) libretexts.org |
| Carboxylic Acid | Moderate | Stronger Base (Hydroxide) |
| Amide | Low | Strong Base (Amine) libretexts.org |
| Carboxylate | Very Low (Unreactive) | Very Strong Base (Oxide) libretexts.org |
Computational Approaches to Bioisosteric Design
Computational chemistry is an indispensable tool for investigating and predicting the effects of bioisosteric replacements on scaffolds like this compound before undertaking synthetic efforts. nih.gov These methods save time and resources by prioritizing the most promising candidates.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules. researchgate.netrsc.org It can accurately calculate properties such as molecular orbital energies (HOMO/LUMO), which indicate chemical reactivity, and electrostatic potential maps. By comparing the electrostatic potential of the parent carboxylic acid with that of a proposed bioisostere, chemists can assess the similarity in their electronic surfaces and predict whether the replacement can form similar key interactions (e.g., hydrogen bonds) with a target receptor. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM): This method provides a rigorous way to analyze electron density. A tool derived from QTAIM, the Average Electron Density (AED), has been used to quantitatively measure the similarity between bioisosteric groups. nih.gov Studies have shown that bioisosteres with very similar AED values, such as tetrazole and carboxylic acid (only a 0.2% difference), are often successful replacements for each other in drug molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand within a protein binding site over time. By running simulations of the 3,6-dihydro-2H-pyran scaffold with different bioisosteres, researchers can assess the stability of the binding pose, the conformational changes induced in the protein, and the network of interactions, providing a more complete picture than static models alone.
The following table outlines how different computational approaches can be applied to guide the bioisosteric design of this compound analogues.
| Computational Method | Predicted Property / Application | Rationale for Use |
|---|---|---|
| DFT / Electrostatic Potential Mapping | Electronic similarity; hydrogen bonding potential | To visualize and compare the charge distribution and predict if a bioisostere can mimic the key electronic interactions of the original carboxylic acid. rsc.org |
| DFT / Frontier Molecular Orbitals (HOMO/LUMO) | Chemical reactivity and stability | To assess how the bioisosteric replacement alters the molecule's susceptibility to metabolic reactions or its potential for covalent bond formation. researchgate.net |
| QTAIM / Average Electron Density (AED) | Quantitative similarity of functional groups | To provide a numerical value for the similarity between the carboxylic acid and its potential replacement, helping to rank candidates. nih.gov |
| Molecular Docking & MD Simulations | Binding affinity, pose stability, conformational effects | To predict how the modified scaffold will fit and interact within a biological target's binding pocket over time. |
Derivatization and Analogue Development of 3,6 Dihydro 2h Pyran 2 Carboxylic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 3,6-dihydro-2H-pyran-2-carboxylic acid is a primary site for derivatization, allowing for the straightforward synthesis of esters and amides. These derivatives are often created to modify the compound's polarity, solubility, and biological activity.
Standard organic synthesis protocols are employed for these transformations. mdpi.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. The direct synthesis of amides from unactivated esters is possible but often requires harsh conditions. mdpi.com A more common and milder approach involves the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. uran.ua This method is widely used in peptide synthesis and can be applied to generate a diverse library of amide derivatives. uran.ua For instance, the synthesis of amide derivatives of 3-aryl-3H-benzopyrans has been reported as a strategy to develop new bioactive agents. nih.gov While a different pyran system, the fundamental reaction principles for forming the amide bond are analogous.
Table 1: General Methods for Ester and Amide Synthesis
| Derivative Type | General Reaction | Reagents & Conditions |
|---|---|---|
| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), heat. |
| Amide | R-COOH + R'R''NH → R-CONR'R'' + H₂O | Coupling agents (e.g., DCC, EDC), base, room temperature. |
Note: R represents the 3,6-dihydro-2H-pyran-2-yl moiety.
Modifications at the Dihydropyran Ring System
The dihydropyran ring itself offers opportunities for structural modification, primarily centered on the reactivity of its endocyclic double bond. Reactions at this site can introduce new functional groups, alter the ring's conformation, or lead to ring-opening, providing access to different classes of compounds.
The double bond can undergo various addition reactions. For example, halogenation with reagents like bromine can lead to the formation of dihalo-tetrahydropyran derivatives. The pyran ring system can also be susceptible to ring-opening reactions under specific conditions. semanticscholar.org In a study involving a related pyran derivative, treatment with bromine in methanol (B129727) under irradiation led to the opening of the pyran ring and subsequent cyclization to form a benzofuran (B130515) derivative. semanticscholar.org The 2H-pyran-2-one ring system, a related structure, is known to be vulnerable to nucleophilic attack at positions C-2, C-4, and C-6, which typically results in ring opening and rearrangement to form new heterocyclic or carbocyclic systems. clockss.org These principles highlight potential pathways for transforming the 3,6-dihydro-2H-pyran ring into more complex structures.
Preparation of Amino Acid Analogs
Incorporating the dihydropyran scaffold into amino acid structures yields conformationally constrained, non-natural amino acids. These pyran-based amino acids are of interest as building blocks for peptidomimetics, which are compounds that mimic the structure and function of peptides.
The synthesis of novel amino acids containing pyran rings has been achieved using carbohydrate derivatives as starting materials. figshare.com For example, cis-3-amino-pyran-2-carboxylic acid (cis-APyC) was prepared from an (R)-glyceraldehyde derivative, with a key step involving a nucleophilic substitution reaction to form the pyran ring. figshare.com In a related approach, trans-3-aminoxy-5,6-dihydro-2H-pyran-2-carboxylic acid (trans-AmPyC) was synthesized from diacetone glucose, utilizing a ring-closing metathesis (RCM) reaction to construct the dihydropyran ring. researchgate.net Another class of peptidomimetic compounds, azaamino acids, are formed by replacing the α-carbon of an amino acid with a nitrogen atom, a modification that can also be explored in the context of pyran-based scaffolds. researchgate.net
Table 2: Examples of Synthesized Pyran-Based Amino Acid Analogs
| Compound Name | Starting Material | Key Synthetic Step | Reference |
|---|---|---|---|
| cis-3-Amino-pyran-2-carboxylic acid | (R)-Glyceraldehyde derivative | Nucleophilic substitution | figshare.com |
Synthesis of Other Functionalized Dihydropyrans
Beyond simple derivatization, a variety of synthetic methods can be employed to create a wide range of functionalized dihydropyrans, which may or may not start from the pre-formed this compound but are crucial for developing diverse analogues. Dihydropyran derivatives are important structural motifs in many natural products and bioactive molecules. oist.jpnih.gov
Several modern synthetic strategies provide access to these structures:
Silyl-Prins Cyclization : A selective method for synthesizing disubstituted dihydropyrans involves the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction is noted for its broad substrate scope and short reaction times. nih.gov
Organocatalytic Routes : Researchers have developed a catalytic method to produce a wide variety of dihydropyran derivatives in a one-pot reaction from pyruvates and aldehydes under mild conditions. oist.jp This approach uses an organocatalyst like pyrrolidine-3-carboxylic acid to manage the dual reactivity of pyruvates, achieving high yields and diastereoselectivity. oist.jp
Tandem Reactions : The synthesis of 3,6-dihydropyran derivatives can be achieved through a tandem sequence involving a base-promoted conjugate addition to a vinyl onium salt, followed by an intramolecular Wittig process. researchgate.net
Ring-Closing Metathesis (RCM) : RCM is a powerful tool for constructing the dihydropyran ring, particularly for preparing optically active 2,6-disubstituted 3,6-dihydro-2H-pyrans. koreascience.kr The reaction typically uses a Grubbs ruthenium catalyst and is valued for its tolerance of various functional groups. koreascience.kr
These advanced synthetic methods enable the construction of a large library of functionalized dihydropyrans, facilitating the exploration of structure-activity relationships for various biological targets. oist.jp
Future Research Perspectives on 3,6 Dihydro 2h Pyran 2 Carboxylic Acid Chemistry
Development of Novel Synthetic Routes
Key areas for future investigation include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the dihydropyran ring from simple, readily available starting materials would be a significant advancement. nih.gov Strategies involving aldehydes, malononitrile, and other active methylene (B1212753) compounds, which have been successful for other pyran derivatives, could be adapted. nih.gov
Bio-based Feedstocks: A major frontier is the use of renewable resources. Research into converting C6 aldaric acids, such as glucaric and mucic acids derived from biomass, into pyrone carboxylic acids has been established. researchgate.netresearcher.life Future work could explore the selective reduction of these pyrones to afford the target dihydropyran structure, representing a sustainable route from renewable feedstocks. researchgate.netnih.gov
Asymmetric Synthesis: The chiral centers in the dihydropyran ring necessitate the development of robust asymmetric synthetic methods. Future routes could employ chiral catalysts or auxiliaries to control the stereochemistry during ring formation, for instance, in asymmetric Diels-Alder reactions or organocatalyzed cycloadditions. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net Future efforts should explore microwave-assisted methods for key cyclization or functionalization steps in the synthesis of 3,6-dihydro-2H-pyran-2-carboxylic acid, contributing to greener and more rapid synthetic protocols. researchgate.net
Exploration of Undiscovered Reactivity
The unique combination of functional groups in this compound offers a playground for exploring new chemical transformations. While the individual reactivity of alkenes, ethers, and carboxylic acids is well-understood, their interplay within this specific scaffold remains largely unexplored.
Future research should target:
Cycloaddition Reactions: The endocyclic double bond is a prime site for cycloaddition reactions. Its reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of click chemistry, should be systematically investigated with various dienophiles. rsc.org This could lead to the rapid construction of complex polycyclic systems.
Tandem Reactions: The proximity of the three functional groups could be leveraged to design novel tandem or cascade reactions. For example, an initial reaction at the carboxylic acid could trigger a subsequent transformation involving the double bond, leading to complex molecular architectures in a single step. nih.gov Dihydropyrans are known to be useful precursors in the synthesis of C-glycosides and macrocyclic antibiotic components. nih.gov
Integration with Emerging Catalytic Systems
Advances in catalysis are a primary driver of synthetic innovation. The application of modern catalytic systems to the synthesis and transformation of this compound is a promising research avenue.
Future directions include:
N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of dihydropyranones from substrates like α,β-unsaturated aldehydes or carboxylic acids. mdpi.com Future work could focus on adapting NHC catalysis for the asymmetric synthesis of the target molecule or for its subsequent functionalization. mdpi.com
Heterogeneous Catalysis: The development of reusable, solid-supported catalysts offers significant advantages in terms of sustainability and process simplification. nih.gov Research into heterogeneous catalysts, such as metal nanoparticles on solid supports (e.g., Pd/C) or functionalized polymers, for the hydrogenation, oxidation, or coupling reactions of this compound is a key area. nih.govnih.govnih.gov For instance, natural asphalt (B605645) has been used as a support for a Brønsted acid nanocatalyst in the synthesis of other pyran derivatives. nih.govrsc.org
Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity under mild conditions. Investigating the electrochemical or photochemical activation of the double bond or carboxylic acid moiety could unlock novel transformations that are inaccessible through traditional thermal methods.
Table 1: Emerging Catalytic Systems for Pyran Synthesis and Functionalization
| Catalytic System | Potential Application for this compound | Key Advantages | Reference |
|---|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Asymmetric cycloadditions to form the dihydropyran ring; functionalization reactions. | Organocatalytic, metal-free, high stereoselectivity. | mdpi.com |
| Heterogeneous Catalysts (e.g., Pd/C, supported acids) | Selective hydrogenation of pyrone precursors; sustainable functionalization reactions. | Reusability, ease of separation, process simplification. | nih.govnih.govnih.gov |
| Lewis Acids (e.g., AlCl3) | Catalysis of Oxo-Diels-Alder reactions to construct the pyran ring. | Acceleration of cycloaddition reactions, control of regioselectivity. | researchgate.net |
| Photoredox/Electrocatalysis | Novel C-H functionalization; radical additions across the double bond. | Mild reaction conditions, unique reactivity pathways. | N/A |
Advanced Theoretical and Computational Studies
Computational chemistry provides invaluable insights into reaction mechanisms, reactivity, and molecular properties, guiding experimental design and accelerating discovery.
Future theoretical work should focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for the synthesis and transformation of this compound. rsc.orgmdpi.com This can help rationalize observed reactivity and predict the feasibility of new reactions.
Catalyst-Substrate Interactions: Computational studies can model the interaction of the dihydropyran scaffold with various catalysts. researchgate.net This can aid in the rational design of more efficient and selective catalysts, for example, by understanding the frontier molecular orbital interactions between the substrate and a Lewis acid catalyst. researchgate.net
Conformational Analysis: Predicting the stable conformations of the molecule and its reaction intermediates is crucial for understanding its stereochemical behavior in reactions.
Predicting Physicochemical Properties: Computational tools can predict properties such as collision cross-section, which is relevant for analytical characterization by mass spectrometry. uni.lu
Table 2: Computationally Studied Parameters of Dihydropyran Derivatives
| Computational Method | System Studied | Parameter Investigated | Key Finding | Reference |
|---|---|---|---|---|
| DFT (PBE0/6-311+G(d,p)) | Thermal decomposition of 3,6-dihydro-2H-pyran | Activation Free Energy (ΔG≠) | Methyl substituents on the pyran ring lower the activation free energy for thermal decomposition. | mdpi.com |
| DFT | Oxo-Diels-Alder reaction for (3,6-dihydro-2H-pyran-2-yl)phosphonates | Frontier Molecular Orbitals | Catalyst (AlCl3) effect on orbital energies was investigated to understand reactivity. | researchgate.net |
| DFT | Cycloaddition of 2H-(thio)pyran-2-(thi)ones with strained alkynes | Distortion Energy | Lower distortion energy explains the higher reactivity of 2H-thiopyran-2-one compared to its oxygen analog. | rsc.org |
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry should be a guiding philosophy for all future research on this compound. The goal is to develop processes that are not only efficient but also minimize environmental impact.
Key opportunities include:
Aqueous Reaction Media: Developing synthetic transformations that can be performed in water as a solvent is a primary goal of green chemistry. nih.govrsc.org This reduces reliance on volatile organic compounds (VOCs).
Atom Economy: Designing reactions, such as addition and multicomponent reactions, that incorporate a maximum number of atoms from the reactants into the final product is crucial. nih.gov
Catalyst Recyclability: A focus on heterogeneous or phase-separable homogeneous catalysts that can be easily recovered and reused for multiple reaction cycles will improve the economic and environmental profile of any synthetic process. nih.govrsc.org
Renewable Starting Materials: As mentioned previously, shifting from petrochemical-based feedstocks to renewable biomass sources like aldaric acids represents a significant step towards a sustainable chemical industry. researchgate.netresearcher.life Facile reductions of carboxylic acids derived from renewable sources present a green alternative to traditional methods. rsc.org
By systematically addressing these research areas, the scientific community can fully harness the synthetic utility of this compound, paving the way for its application in diverse fields while adhering to the principles of modern, sustainable chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
